molecular formula C22H24N4O2 B5566405 (1S)-2-oxo-1-phenyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanol

(1S)-2-oxo-1-phenyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanol

Cat. No. B5566405
M. Wt: 376.5 g/mol
InChI Key: FOKUUEDBAYXBMU-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules related to (1S)-2-oxo-1-phenyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanol involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of related compounds often employs reactions such as the Knoevenagel condensation between pyridine derivatives and aldehydes without catalysts or solvents, demonstrating the diversity of synthetic approaches available for constructing such molecules (Percino et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds within this family has been elucidated using techniques like X-ray diffraction, revealing insights into their crystalline forms and intermolecular interactions. The crystallography data show that these molecules can form stable structures facilitated by hydrogen bonds, showcasing the complexity and stability of their molecular frameworks (Percino et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of these compounds includes the ability to undergo various transformations, such as oxidative reactions catalyzed by metal complexes. These reactions are often influenced by factors like temperature and catalyst concentration, highlighting the compounds' versatile chemical properties (Sheng-Gui Liu et al., 2017).

Scientific Research Applications

Synthesis and Characterization

  • Crystallographic and Spectral Characterization : The synthesis of novel imidazo[1,5-a]pyridine derivatives, such as PPIP, which is closely related to the compound , has been explored. These compounds have been characterized using elemental analysis and spectroscopic methods, providing valuable insights into their structure and properties (Hakimi et al., 2012).

Fluorescent Properties

  • Effects on Fluorescent Properties : Research on derivatives of imidazo[1,2-a]pyridine, which are structurally similar, has shown that these compounds can exhibit interesting fluorescent properties. This has implications for their potential use in novel fluorescent organic compounds (Tomoda et al., 1999).

Catalytic Activity

  • Catalysis in Olefin Oxidation : Some derivatives have been used as catalysts in chemical reactions, such as the oxidation of olefins. This indicates potential applications in industrial chemistry and catalysis (Ghorbanloo et al., 2017).

Synthesis Techniques

  • Microwave-Assisted Synthesis : Research has explored microwave-assisted methods for synthesizing imidazo[1,2-a]pyridines, demonstrating more efficient and environmentally friendly approaches to producing these compounds (Zhang & Jiang, 2015).

Structural Analysis

  • Molecular Structure Analysis : Studies have been conducted to understand the molecular structure of related compounds, such as 1-phenyl-2-(2-pyridyl)ethanol, providing insights into their chemical behavior and potential applications (Percino et al., 2015).

properties

IUPAC Name

(2S)-2-hydroxy-2-phenyl-1-[4-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-20(17-6-2-1-3-7-17)22(28)25-13-9-18(10-14-25)21-24-12-15-26(21)16-19-8-4-5-11-23-19/h1-8,11-12,15,18,20,27H,9-10,13-14,16H2/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKUUEDBAYXBMU-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CN2CC3=CC=CC=N3)C(=O)C(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=NC=CN2CC3=CC=CC=N3)C(=O)[C@H](C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-2-oxo-1-phenyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.